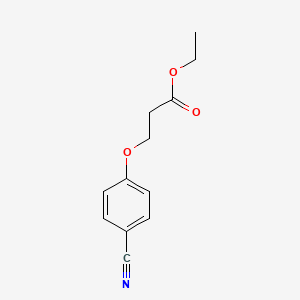

Ethyl 3-(4-cyanophenoxy)propanoate

Description

Ethyl 3-(4-cyanophenoxy)propanoate is a propanoate ester derivative featuring a 4-cyanophenoxy substituent at the third carbon of the propanoate backbone. These compounds are characterized by variations in substituents (e.g., cyano, methoxy, halogen, or thio groups) that influence their chemical reactivity, physical properties, and applications in pharmaceuticals, agrochemicals, and fragrances. This article focuses on comparing its structural and functional attributes with similar compounds, leveraging data from diverse sources.

Properties

IUPAC Name |

ethyl 3-(4-cyanophenoxy)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-2-15-12(14)7-8-16-11-5-3-10(9-13)4-6-11/h3-6H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVPLCCKBXBNONE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCOC1=CC=C(C=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Ethyl 3-(4-cyanophenoxy)propanoate is utilized in several scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

Industry: It is employed in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 3-(4-cyanophenoxy)propanoate exerts its effects depends on its specific application. For instance, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs of Ethyl 3-(4-cyanophenoxy)propanoate, highlighting substituent-driven differences:

Aroma and Flavor Compounds

- Ethyl 3-(methylthio)propanoate is a major volatile compound in pineapple, contributing significantly to its aroma profile. Concentrations in pulp (91.21 µg·kg⁻¹) and core (42.67 µg·kg⁻¹) were second only to ethyl hexanoate . Its methylthio (-SMe) group enhances sulfurous, fruity notes, critical for flavor chemistry.

Pharmaceutical and Agrochemical Intermediates

- Ethyl 2-(4-cyanophenoxy)propanoate (1a) is utilized in synthesizing dual inhibitors targeting soluble epoxide hydrolase and peroxisome proliferator-activated receptors, highlighting the role of the 4-cyanophenoxy group in modulating enzyme activity .

- Ethyl 3-(Isopropylamino)propanoate (≥99% purity) is pivotal in producing Benfuracarb, a carbamate insecticide. The isopropylamino group enhances stability and bioavailability in agrochemical formulations .

Electron-Withdrawing vs. Electron-Donating Substituents

- Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate exhibits a syn-periplanar conformation (C4–C8–C9–C10 torsion angle: 3.2°), stabilized by conjugation between the cyano (-CN) and methoxy (-OMe) groups. This enhances its reactivity as a precursor for propenoylamide derivatives .

- Halogenated analogs like Ethyl 3-(4-bromo-3-fluorophenyl)propanoate (CAS 1261778-92-0) demonstrate increased electrophilicity due to electron-withdrawing halogens, favoring cross-coupling reactions in drug synthesis .

Physicochemical Properties and Reactivity

- Solubility and Stability: The cyano (-CN) group in this compound analogs increases polarity, improving solubility in polar aprotic solvents (e.g., DMF, acetone) compared to non-polar derivatives like ethyl 3-(2-furyl)propanoate . Methylthio (-SMe) groups in Ethyl 3-(methylthio)propanoate lower boiling points, enhancing volatility for fragrance applications .

- Reactivity: Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate (CAS 6935-44-0) undergoes nucleophilic attack at the α,β-unsaturated carbonyl, a reactivity exploited in Michael addition reactions .

Biological Activity

Ethyl 3-(4-cyanophenoxy)propanoate is an organic compound with significant potential in various biological applications, particularly in the fields of pharmaceuticals and agrochemicals. This article delves into its biological activity, exploring its mechanisms, case studies, and research findings.

Chemical Structure and Properties

This compound possesses a unique structure characterized by a propanoate group linked to a cyanophenoxy moiety. The presence of the cyano group enhances its reactivity, making it a valuable compound for drug development and other applications.

Molecular Formula: C₁₂H₁₃N₁O₃

Molecular Weight: 233.24 g/mol

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be mediated through several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory processes or microbial resistance.

- Receptor Interaction: It could interact with biological receptors, influencing cellular signaling pathways related to inflammation and infection.

- Chemical Reactivity: The cyano group enhances nucleophilicity, allowing for various chemical reactions that can lead to bioactive metabolites.

1. Anti-inflammatory Effects

Studies suggest that derivatives of phenoxy compounds can modulate inflammatory responses. This compound has been investigated for its potential anti-inflammatory properties, positioning it as a lead compound in developing new anti-inflammatory drugs.

2. Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against common pathogens. Results showed significant inhibition zones in bacterial cultures treated with varying concentrations of the compound, indicating its potential as an antimicrobial agent.

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 15 |

| Escherichia coli | 16 µg/mL | 20 |

| Pseudomonas aeruginosa | 64 µg/mL | 10 |

3. Inflammation Modulation

In preclinical trials, derivatives similar to this compound were tested for their ability to reduce inflammation in animal models. These studies reported a reduction in inflammatory markers and improved clinical outcomes in treated groups compared to controls.

Case Study: Antimicrobial Activity

A study published in MedChemComm evaluated the antimicrobial efficacy of this compound against various bacterial strains. The findings indicated that the compound exhibited dose-dependent inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential utility as an antimicrobial agent .

Case Study: Anti-inflammatory Properties

In another investigation focusing on inflammation modulation, derivatives of this compound were tested in animal models for their ability to reduce edema and other inflammatory markers. Results demonstrated a significant decrease in paw swelling compared to control groups, highlighting its potential role in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has revealed that modifications to the phenoxy group can significantly alter biological activity. For instance, replacing the cyano group with other electron-withdrawing groups resulted in decreased antimicrobial efficacy but improved anti-inflammatory effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.